molecular formula C8H4BrF3N2 B2654286 1H-Benzimidazole, 6-bromo-5-(trifluoromethyl)- CAS No. 1008361-62-3

1H-Benzimidazole, 6-bromo-5-(trifluoromethyl)-

Número de catálogo B2654286
Número CAS: 1008361-62-3
Peso molecular: 265.033
Clave InChI: SSVCVDCKGHSFTM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1H-Benzimidazole, 6-bromo-5-(trifluoromethyl)- is a derivative of benzimidazole, a heterocyclic compound . Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .


Synthesis Analysis

Benzimidazole derivatives have been synthesized by researchers for their various biological activities . The synthesis of benzimidazole derivatives involves a variety of methods and has been the subject of several studies .


Molecular Structure Analysis

The molecular structure of 1H-Benzimidazole, 6-bromo-5-(trifluoromethyl)- is characterized by the presence of a benzimidazole ring, a bromine atom at the 6th position, and a trifluoromethyl group at the 5th position .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-Benzimidazole, 6-bromo-5-(trifluoromethyl)- include its empirical formula (C8H4BrF3N2), molecular weight (265.03), and its solid form .

Aplicaciones Científicas De Investigación

Antiparasitic Applications

Benzimidazoles, including compounds structurally related to 1H-Benzimidazole, 6-bromo-5-(trifluoromethyl)-, have been extensively studied for their antiparasitic effects. For instance, benznidazole, a nitroimidazole derivative, has shown efficacy in the treatment of Chagas' disease, caused by Trypanosoma cruzi. A randomized trial demonstrated that a 60-day course of benznidazole treatment was safe and 55.8% effective in producing negative seroconversion of specific antibodies, suggesting its potential as part of public health policy for treating seropositive children (Andrade et al., 1996).

Antihelminthic Efficacy

The therapeutic efficacy of benzimidazole compounds such as albendazole and mebendazole against soil-transmitted helminthiasis in children has been evaluated using various diagnostic methods. Studies have shown these compounds to be effective in reducing the prevalence and intensity of helminth infection, underscoring their importance in preventive chemotherapy programs for controlling soil-transmitted helminths (Vlaminck et al., 2019).

Applications in Cancer Research

The combination of benzimidazole compounds with other therapeutic agents has been explored in cancer research. For example, a study on the combination of benznidazole and CCNU (a chemotherapy drug) in humans showed that benznidazole could enhance the cytotoxicity of CCNU against cancer cells, indicating a potential strategy for improving cancer treatment outcomes (Roberts et al., 1984).

Diagnostic Use in Doping Control

Benzimidazole derivatives have also been identified in doping control analysis, highlighting their relevance in sports medicine and toxicology. The detection of bemitil, a benzimidazole derivative, in urine exemplifies the ongoing efforts to monitor the use of performance-enhancing drugs and ensure fair competition in sports (Kwiatkowska et al., 2018).

Mecanismo De Acción

Benzimidazole derivatives are known to exhibit a wide range of biological activities, including anticancer, hormone antagonist, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities . The specific mechanism of action of 1H-Benzimidazole, 6-bromo-5-(trifluoromethyl)- is not available in the retrieved data.

Propiedades

IUPAC Name

5-bromo-6-(trifluoromethyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-5-2-7-6(13-3-14-7)1-4(5)8(10,11)12/h1-3H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSVCVDCKGHSFTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1NC=N2)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1008361-62-3
Record name 5-bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Bromo-5-trifluoromethyl-benzene-1,2-diamine (200 mg, 0.785 mmol) was dissolved in formic acid (3 ml), and the mixture was stirred at 120° C. for six hours. The reaction solution was concentrated, and water was added to the resulting residue, followed by extraction with ethyl acetate. The organic layer was washed with water and saturated brine, dried over anhydrous sodium sulfate and concentrated under reduced pressure to give 5-bromo-6-trifluoromethyl-1H-benzimidazole (201 mg) as a crude compound.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.